molecular formula C6H4ClF2NO3S B2950780 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride CAS No. 2215841-48-6

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride

Cat. No.: B2950780
CAS No.: 2215841-48-6
M. Wt: 243.61
InChI Key: SWDUDWDFEAITLE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO3S and a molecular weight of 243.62 g/mol . It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.

Preparation Methods

The synthesis of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of sulfonyl chloride as a reactant, which undergoes a substitution reaction with the pyridine derivative . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The difluoromethoxy group also plays a crucial role in stabilizing the intermediate and facilitating the desired reaction pathways .

Comparison with Similar Compounds

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-2-1-3-10-5(4)13-6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDUDWDFEAITLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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